The compound 4-(1H-pyrrol-1-yl)piperidine is a structural motif present in various pharmacologically active molecules. It is a part of a broader class of piperidine derivatives that have been extensively studied for their diverse biological activities. Piperidine, a six-membered heterocyclic amine, is known for its presence in numerous therapeutic agents due to its ability to interact with biological targets. The pyrrol-1-yl group, a five-membered nitrogen-containing heterocycle, is often leveraged in drug design to modulate the physicochemical properties and enhance the biological activity of pharmaceutical compounds.
The mechanism of action of compounds containing the 4-(1H-pyrrol-1-yl)piperidine moiety can vary widely depending on the specific structural context and target. For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as selective and orally active inhibitors of Protein Kinase B (Akt), a key regulator in signaling pathways related to growth and survival, particularly in cancer cells1. These compounds act as ATP-competitive inhibitors, selectively inhibiting PKB over related kinases like PKA, and have demonstrated efficacy in modulating biomarkers and inhibiting tumor growth in vivo1.
In the field of veterinary medicine, specifically in the treatment of coccidiosis, hydroxylated N-alkyl-4-piperidinyl-2,3-diarylpyrrole derivatives, which include the 4-(1H-pyrrol-1-yl)piperidine structure, have shown high potency as anticoccidial agents2. These compounds exhibit broad-spectrum activity and have been effective in vivo, highlighting their potential as feed additives to control this parasitic disease in poultry2.
The synthesis of key pharmaceutical intermediates often involves piperidine derivatives. A notable example is the three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a crucial intermediate in the production of Crizotinib, an anticancer drug3. Although not the exact compound , this demonstrates the importance of related piperidine structures in drug synthesis3.
The analgesic and anti-inflammatory properties of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines have been explored, with 1-[4-(pyrrol-1-yl)phenylethyl]piperidine emerging as a particularly active substance4. This suggests that derivatives of 4-(1H-pyrrol-1-yl)piperidine could be valuable in the development of new pain and inflammation treatments4.
In a study focused on the effects of novel analogues of 4-(1-Pyrrolidinyl) Piperidine on plasma glucose levels, one derivative in particular showed a significant impact5. Although the parent compound did not exhibit this effect, the modification of the piperidine ring led to a derivative that could potentially be developed into an antidiabetic medication5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: